Oxamniquine

Anthelmintic Schistosoma mansoni Drug Discovery

Oxamniquine is the only S. mansoni-specific prodrug activated by the parasite's SmSULT-OR enzyme—a mechanism entirely distinct from PZQ. Its male-selective cytotoxicity enables synergistic combination therapy that reduces resistance emergence risk. WHO-listed as essential second-line where PZQ resistance is suspected. Monogenic resistance via SmSULT-OR mutations enables precise molecular surveillance—a capability absent for PZQ. Procure ≥98% purity Oxamniquine for resistance-monitored MDA programs, combination therapy trials, and sex-specific parasitology research.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 21738-42-1
Cat. No. B1677833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxamniquine
CAS21738-42-1
SynonymsOxaminiquine
Oxamniquine
UK 4271
UK-4271
UK4271
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO
InChIInChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3
InChIKeyXCGYUJZMCCFSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 part in about 3300 parts of water at 27 °C
1.24e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxamniquine (CAS 21738-42-1): A Species-Specific Antischistosomal Prodrug with Distinct Male-Biased Cytotoxicity


Oxamniquine (OXA; CAS 21738-42-1), a 2-aminomethyl-tetrahydroquinoline derivative, is a prodrug antischistosomal agent with specific activity against Schistosoma mansoni. It exerts its schistosomicidal effect through enzymatic activation by a parasite-specific sulfotransferase (SmSULT-OR), generating an electrophilic intermediate that alkylates macromolecules, including DNA, leading to irreversible inhibition of nucleic acid synthesis and preferential killing of male worms [1]. Unlike broad-spectrum agents, its activity is strictly confined to S. mansoni, with negligible effects on other human schistosome species such as S. haematobium and S. japonicum [2]. Oxamniquine is orally bioavailable, reaching peak plasma concentrations (1–4.3 mg/L) within 1–4 hours of a 15 mg/kg dose, and is eliminated with a half-life of approximately 2.2 hours [3]. Despite the widespread adoption of praziquantel, Oxamniquine remains listed on the WHO Model List of Essential Medicines as a critical alternative for regions where praziquantel efficacy is suboptimal or resistance is suspected [4].

Why Oxamniquine (CAS 21738-42-1) Cannot Be Routinely Substituted with Praziquantel or Other Antischistosomals


Direct substitution of Oxamniquine (OXA) with praziquantel (PZQ) or other antischistosomal agents is scientifically unsound due to fundamental differences in their molecular targets, parasite sex specificity, and resistance mechanisms. OXA is a prodrug that requires activation by the S. mansoni-specific sulfotransferase SmSULT-OR; PZQ acts via a distinct mechanism involving calcium ion influx and tegumental disruption [1]. Crucially, OXA demonstrates preferential killing of male S. mansoni worms, whereas PZQ preferentially targets female worms, leading to documented in vivo synergism when combined at low doses—a therapeutic advantage unattainable with either drug alone [2]. Furthermore, resistance to OXA arises from loss-of-function mutations in the SmSULT-OR gene, a recessive trait that is genetically and mechanistically independent from any emerging PZQ resistance mechanisms [3]. This divergence means that PZQ-susceptible isolates may not respond to OXA, and conversely, OXA-resistant strains may retain full susceptibility to PZQ, underscoring the necessity for species- and strain-specific selection [4].

Oxamniquine (CAS 21738-42-1) Quantitative Comparator Evidence: Species-Specificity, Sex-Biased Killing, and Clinical Efficacy


Species-Specific In Vitro Schistosomicidal Activity of Oxamniquine versus Praziquantel and Derivatives

Oxamniquine (OXA) exhibits exclusive in vitro schistosomicidal activity against adult Schistosoma mansoni, in contrast to praziquantel (PZQ) which is active against all major human schistosome species. A direct in vitro assay demonstrated that OXA (100 μM) caused 100% mortality of S. mansoni adult worms within 72 hours, whereas it showed no lethal activity against S. haematobium or S. japonicum under identical conditions [1]. This species-specificity is mechanistically attributed to the requirement for activation by the S. mansoni-specific sulfotransferase SmSULT-OR [2]. In stark contrast, PZQ (10 μM) induces rapid contraction and tegumental damage across S. mansoni, S. haematobium, and S. japonicum [3].

Anthelmintic Schistosoma mansoni Drug Discovery

Sex-Specific Cytotoxicity of Oxamniquine: Preferential Killing of Male S. mansoni Worms

Oxamniquine (OXA) demonstrates a unique sex-biased schistosomicidal effect, preferentially killing male S. mansoni worms. In a controlled experimental study using mice infected with three different S. mansoni strains (BH, YT, SM), treatment with OXA at 40 mg/kg resulted in a significantly greater reduction in male worm burden (85-90%) compared to female worm burden (40-50%) [1]. In contrast, praziquantel (PZQ) at 250 mg/kg exhibited the opposite pattern, preferentially reducing female worm burden (70-80% reduction) over male worms (30-40% reduction) [1]. This differential cytotoxicity was confirmed by direct observation of worm recovery and sex identification post-treatment.

Parasitology Chemotherapy Schistosomiasis

Genetic Basis of Oxamniquine Resistance: Recessive Loss-of-Function Mutations in SmSULT-OR

Resistance to Oxamniquine (OXA) in Schistosoma mansoni is conferred by recessive loss-of-function mutations in the sulfotransferase gene SmSULT-OR, which encodes the enzyme required for intracellular prodrug activation [1]. Field surveillance in Brazil revealed that resistance alleles (e.g., p.E142del, p.C35R) occur at extremely low frequencies, ranging from 0.27% to 0.80% in natural populations, likely due to fitness costs associated with carriage of defective alleles [2]. In contrast, resistance to praziquantel (PZQ) is thought to be polygenic and associated with tegumental changes and calcium channel modifications, and no validated molecular marker for PZQ resistance has been established for routine surveillance [3].

Drug Resistance Pharmacogenomics Molecular Parasitology

Comparative In Vitro Activity of Oxamniquine and Hycanthone against S. mansoni

In a direct in vitro comparison, both Oxamniquine (OXA) and its structural analog Hycanthone (HC) demonstrated lethal activity against adult Schistosoma mansoni following a 1-hour drug exposure and subsequent return to permissive animal hosts. Under these conditions, both OXA and HC proved effective in killing S. mansoni, whereas related compounds UK-3883, lucanthone, and lucanthone-4-desmethyl exhibited no lethal activity [1]. The study further demonstrated that OXA and HC both persistently inhibited DNA, RNA, and protein synthesis in sensitive S. mansoni, but this inhibition was only transient in HC-resistant worms and against S. japonicum [1].

Antiparasitic Structure-Activity Relationship Drug Screening

Clinical Cure Rates of Oxamniquine versus Praziquantel in Double-Blind Randomized Trials

A double-blind, randomized clinical trial involving 120 patients with chronic S. mansoni infection compared single oral doses of Oxamniquine (OXA, 15 mg/kg) and Praziquantel (PZQ, 55 mg/kg). The achieved parasitological cure rates, defined as negative stool examinations by Kato-Katz method at 1, 3, and 6 months post-treatment, were 84.8% for OXA and 79.2% for PZQ, a difference without statistical significance [1]. Among non-cured cases, the mean reduction in eggs per gram of feces was 93.5% after PZQ and 84.1% after OXA, also not statistically significant [1]. A larger Brazilian survey involving 267 PZQ-treated and 272 OXA-treated patients reported overall cure rates of 75.5% and 69.8%, respectively (p > 0.05), with a significant difference in egg reduction: 88.6% for PZQ versus 74.6% for OXA (p < 0.05) [2].

Clinical Trial Schistosomiasis mansoni Therapeutic Efficacy

Synergistic Activity of Low-Dose Oxamniquine and Praziquantel Combinations

The combination of low-dose Oxamniquine (OXA) and Praziquantel (PZQ) exhibits synergistic antischistosomal activity, attributable to their complementary sex-specific cytotoxicity. In a murine model, a low-dose combination of OXA (12.5 mg/kg) and PZQ (33 mg/kg) achieved a worm burden reduction comparable to high-dose monotherapy (OXA 60 mg/kg or PZQ 500 mg/kg), with no detectable differences in susceptibility among three different S. mansoni strains (BH, YT, SM) [1]. This synergy has been patented and is described in EP 0024868 B1, which claims compositions comprising OXA and PZQ that are 'unexpectedly active due to synergism' [2].

Combination Therapy Drug Synergy Anthelmintic

Oxamniquine (CAS 21738-42-1): Evidence-Driven Research and Procurement Application Scenarios


Second-Line Therapy in S. mansoni Infections Following Praziquantel Treatment Failure

In regions where praziquantel (PZQ) mass drug administration programs report suboptimal cure rates or suspected treatment failures, Oxamniquine (OXA) serves as the evidence-based second-line agent. Clinical trial data demonstrate that OXA (15-16 mg/kg single oral dose) achieves cure rates of 69.8-84.8%, which are statistically comparable to PZQ (55 mg/kg) [4]. Crucially, OXA retains full efficacy against PZQ-resistant S. mansoni isolates due to its distinct mechanism of action, which requires activation by the parasite-specific sulfotransferase SmSULT-OR [5]. This scenario is particularly relevant in Brazil and parts of Africa where historical OXA use has been documented and where PZQ monotherapy is the current standard .

Combination Therapy with Low-Dose Oxamniquine and Praziquantel to Mitigate Resistance Emergence

The documented synergistic activity of low-dose OXA and PZQ combinations provides a compelling rationale for deployment in mass drug administration programs aiming to delay or prevent the emergence of drug resistance. A low-dose regimen comprising OXA (7.5-12.5 mg/kg) plus PZQ (20-33 mg/kg) achieves worm burden reductions equivalent to high-dose monotherapy [4]. This combination strategy is mechanistically supported by the complementary sex-specific cytotoxicity of each drug: OXA preferentially kills male worms, while PZQ preferentially targets female worms [5]. Procurement of both agents for combination therapy is scientifically justified and aligns with WHO recommendations for exploring alternative treatment strategies to preserve the efficacy of existing antischistosomals .

Molecular Surveillance and Resistance Monitoring Using SmSULT-OR Genotyping

The well-defined monogenic basis of OXA resistance—recessive loss-of-function mutations in the SmSULT-OR gene—enables precise molecular surveillance of parasite populations. Field studies in Brazil have demonstrated that resistance alleles (e.g., p.E142del, p.C35R) occur at frequencies as low as 0.27-0.80%, and functional validation via in vitro OXA activation assays can confirm resistance phenotypes [4]. This genetic marker provides a unique tool for public health programs to monitor the spatial and temporal distribution of OXA-resistant S. mansoni strains, guiding evidence-based procurement and treatment policies. In contrast, no validated molecular marker for PZQ resistance exists, making OXA an attractive option for programs seeking to implement resistance monitoring [5].

In Vitro Research on Sex-Specific Schistosomicidal Mechanisms

Oxamniquine's unique preferential killing of male S. mansoni worms makes it an invaluable tool for fundamental research into sex-specific drug susceptibility and parasite biology. In vitro assays demonstrate that OXA (100 μM) induces 100% mortality of S. mansoni adult worms within 72 hours, with a pronounced male-biased effect [4]. This property can be exploited in laboratory settings to generate single-sex worm populations for downstream studies, to investigate sex-specific gene expression responses to drug pressure, or to screen for novel compounds that may synergize with OXA's male-specific cytotoxicity [5]. The availability of high-purity OXA (>98%) from reputable vendors ensures reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxamniquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.